5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile
Overview
Description
5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile is a unique chemical compound. It has an empirical formula of C5H6N4S and a molecular weight of 154.19 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 5-aminopyrazoles has been reported in various studies . For instance, Hassan and co-workers reported the synthesis of pyrazole-oxindole hybrid systems by the condensation reaction of 5-aminopyrazoles with N-substituted isatin . Another study reported a three-component cyclocondensation between 5-amino-3-methylisoxazole, N-arylamides of aceto-acetic acid, and aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of 5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile is represented by the SMILES string CSc1n[nH]c(N)c1C#N
.
Chemical Reactions Analysis
The chemical reactions involving 5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile have been studied in various contexts . For example, El-Enany et al. reacted 5-amino-3-methylsulphanyl-1-phenyl-1h-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride, or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile include an empirical formula of C5H6N4S and a molecular weight of 154.19 .
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been involved in the synthesis of previously unknown derivatives through reactions with other chemical entities. For example, Lipin et al. (2020) describe the synthesis of 3-R-sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles via reactions of 2-[bis(alkylsulfanyl)methylidene]malononitriles with phenylhydrazine. This synthesis path is notable for expanding the chemical library of pyrazole derivatives with potential applications in pharmaceutical and material sciences (Lipin, Ershov, Fedoseev, & Mikhailov, 2020).
Corrosion Inhibition and Material Science
Another significant application involves the compound's role in corrosion inhibition. Abdel Hameed et al. (2020) investigated its precursor role in preparing derivatives that demonstrated corrosion inhibition on C-Steel surfaces in acidic environments. This study highlights the compound's potential in developing new materials for protecting industrial infrastructure against corrosion (Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).
Catalysis and Green Chemistry
In the realm of catalysis and green chemistry, a novel synthesis route employing this compound has been developed. Poonam and Singh (2019) described a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives. This method emphasizes the importance of environmentally friendly reactions in organic synthesis (Poonam & Singh, 2019).
Molecular Interaction Studies
Research has also been directed towards understanding the molecular interactions and electronic properties of pyrazole derivatives. A study focused on identifying the interactions between the compound and fullerene molecules, demonstrating its potential in enhancing spectral properties for various applications in nanotechnology and materials science. This indicates the compound's role in the development of novel materials with improved electronic and optical properties (Study of the Electronic Properties, 2022).
Safety And Hazards
The safety data sheet for a similar compound, 5-Amino-3-methyl-1-phenylpyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-16-11-9(7-12)10(13)15(14-11)8-5-3-2-4-6-8/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOQJYJHSDCILE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353099 | |
Record name | 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile | |
CAS RN |
59334-11-1 | |
Record name | 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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